ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and activation of B cells, which are a type of white blood cell involved in the immune response. TAK-659 has potential applications in the treatment of various B cell-related disorders, including autoimmune diseases and certain types of cancer.
Mecanismo De Acción
BTK plays a critical role in the signaling pathways that regulate B cell activation and differentiation. ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate works by binding to the active site of BTK and inhibiting its enzymatic activity, thereby preventing downstream signaling and B cell activation. This mechanism of action has been shown to be effective in treating various B cell-related disorders, including chronic lymphocytic leukemia and rheumatoid arthritis.
Biochemical and Physiological Effects
ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of B cell activation and proliferation, reduction of cytokine production, and suppression of inflammation and autoimmune responses. In preclinical studies, ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate has also been shown to have antitumor effects in certain types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical applications. Additionally, the optimal dosing and administration of ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate for different diseases and patient populations are still being investigated.
Direcciones Futuras
There are several potential future directions for research on ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate. One area of interest is its potential applications in combination with other therapies, such as checkpoint inhibitors or immunomodulatory drugs, to enhance its antitumor effects. Another area of focus is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the optimal dosing and administration of ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate for different diseases and patient populations.
Métodos De Síntesis
The synthesis of ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate involves several steps, including the condensation of 5-acetyl-3-thiophene carboxaldehyde with ethyl 3-(2-phenoxyethyl)piperidine-3-carboxylate, followed by reduction and acetylation reactions. The final product is obtained through purification and crystallization processes.
Aplicaciones Científicas De Investigación
Ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate has been studied extensively in preclinical and clinical trials for its potential therapeutic applications. In a study published in the Journal of Medicinal Chemistry, ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate was found to be a potent inhibitor of BTK with high selectivity and favorable pharmacokinetic properties. Other studies have demonstrated its efficacy in suppressing B cell activation and proliferation, as well as reducing inflammation and autoimmune responses.
Propiedades
IUPAC Name |
ethyl 1-[(5-acetylthiophen-3-yl)methyl]-3-(2-phenoxyethyl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4S/c1-3-27-22(26)23(11-13-28-20-8-5-4-6-9-20)10-7-12-24(17-23)15-19-14-21(18(2)25)29-16-19/h4-6,8-9,14,16H,3,7,10-13,15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGCQVLKLXITBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=CSC(=C2)C(=O)C)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(5-acetyl-3-thienyl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.